3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one
Description
“3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one” is a substituted enone derivative featuring a phenyl group at position 1, a methylsulfanyl-anilino substituent at position 3, and a conjugated enone backbone. The methylsulfanyl (S–CH₃) group at the 2-position of the anilino ring introduces steric bulk and electron-donating properties, which may influence both its chemical behavior and supramolecular packing in crystalline form. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) and computational modeling .
Properties
CAS No. |
919083-32-2 |
|---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(2-methylsulfanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H17NOS/c1-13(12-16(19)14-8-4-3-5-9-14)18-15-10-6-7-11-17(15)20-2/h3-12,18H,1-2H3 |
InChI Key |
IOZMSSXYHBBRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of 1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one with aniline. The reaction is carried out in the presence of acidic silica and anhydrous aluminum chloride . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of anilino derivatives.
Scientific Research Applications
The compound 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one is a notable chemical structure that has garnered interest in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, biological activities, and potential industrial uses.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the aniline group is often associated with enhanced interaction with biological targets, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives of phenylbutenones have shown promise as antimicrobial agents. The methylsulfanyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .
Several studies have focused on the biological activities of related compounds, providing insights into the mechanisms through which these compounds exert their effects:
- Enzyme Inhibition : Compounds structurally related to 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one have been investigated for their ability to inhibit specific enzymes involved in disease processes, such as monoamine oxidase and cyclooxygenase . These enzymes play crucial roles in neurotransmitter metabolism and inflammation, respectively.
- Neuropharmacological Effects : Preliminary studies suggest that derivatives may exhibit anxiolytic and antidepressant properties. In silico molecular docking studies have indicated strong binding affinities to serotonin receptors, which are critical targets for mood-modifying drugs .
Industrial Applications
Beyond medicinal uses, this compound may find applications in materials science:
- Dyes and Pigments : The phenyl group in the compound can be leveraged for synthesizing dyes, where color properties can be tuned through structural modifications. This aspect is particularly relevant in textile and polymer industries .
- Organic Synthesis : As a versatile intermediate, 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one can be utilized in the synthesis of more complex organic molecules, aiding in the development of new materials or pharmaceuticals .
Case Study 1: Anticancer Activity Assessment
A study evaluating the cytotoxic effects of structurally similar compounds on breast cancer cell lines demonstrated significant apoptosis induction at micromolar concentrations. The study utilized flow cytometry and Western blot analysis to confirm cell death pathways activated by these compounds.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various phenylbutenone derivatives against Staphylococcus aureus, one derivative exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. This finding highlights the potential of these compounds as alternative antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s anilino group can interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives in the enone-anilino family, differing primarily in the substituents on the anilino ring. Below is a detailed comparison with three closely related compounds:
(Z)-3-(2-Methoxyanilino)-1-phenylbut-2-en-1-one
- Substituent: Methoxy (–OCH₃) at the 2-position of the anilino ring.
- Crystal Data :
- Key Differences :
- The methoxy group is smaller and more electronegative than methylsulfanyl, leading to stronger hydrogen-bonding interactions (e.g., C–H⋯O vs. C–H⋯S).
- Lower steric hindrance compared to the methylsulfanyl group may facilitate tighter crystal packing.
(Z)-3-(2-Aminoanilino)-1-phenylbut-2-en-1-one
- Substituent: Amino (–NH₂) at the 2-position of the anilino ring.
- Synthesis : Prepared via condensation of 2-aroyl-3,3-bis(alkylsulfanyl) acrylaldehyde with aniline derivatives .
- Increased basicity compared to methylsulfanyl or methoxy derivatives may alter reactivity in nucleophilic addition reactions.
3-Anilino-1-(aryl)-3-(methylsulfanyl)-2-[(phenylimino)methyl]-2-propen-1-one
- Substituent: Methylsulfanyl (–S–CH₃) and phenylimino groups.
- Synthesis : Synthesized by refluxing 2-aroyl-3,3-bis(alkylsulfanyl) acrylaldehyde with excess aniline in acetonitrile .
- Bulkier substituents may reduce crystallinity compared to simpler analogs.
Research Findings and Implications
- Crystallinity : Methoxy-substituted analogs exhibit well-defined crystal structures due to strong hydrogen-bonding networks, whereas methylsulfanyl derivatives may prioritize C–H⋯S or van der Waals interactions, leading to less predictable packing .
- Biological Relevance : While pharmacological data are absent in the provided evidence, sulfur-containing compounds often exhibit distinct bioavailability and metabolic stability compared to oxygen- or nitrogen-rich analogs.
Methodological Notes
Biological Activity
3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one, a compound featuring a methylsulfanyl group and an aniline moiety, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves the condensation of appropriate precursors under controlled conditions. The molecular structure is characterized by the presence of a conjugated system that enhances its reactivity and biological potential.
Structural Analysis
The compound exhibits a distinctive U-shaped conformation, which is crucial for its interaction with biological targets. The crystal structure reveals that the chromophore atoms are planar, contributing to the stability of the molecule through intramolecular interactions .
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2OS |
| Molecular Weight | 368.50 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one has been investigated in various studies, focusing on its pharmacological properties.
Cytotoxicity and Anticancer Potential
Several derivatives of thiosemicarbazones have demonstrated cytotoxic effects on cancer cell lines. In vitro studies suggest that 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one may inhibit cell proliferation in cancerous cells through apoptosis induction. The mechanism likely involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of thiosemicarbazone derivatives on human cancer cell lines. Results indicated that compounds with similar structural features to 3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one exhibited IC50 values in the micromolar range, suggesting significant anticancer activity.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones indicating antimicrobial activity, which could be extrapolated to suggest similar effects for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
